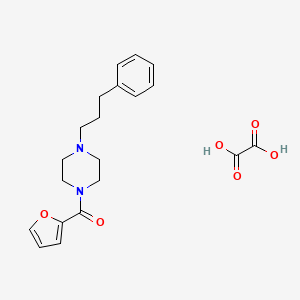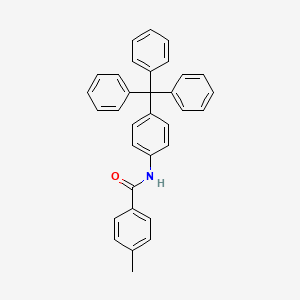![molecular formula C8H12NNaO3S2 B5195194 sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate](/img/structure/B5195194.png)
sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate, also known as sodium channel blocker, is a chemical compound used in scientific research. It is a potent inhibitor of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons and muscle cells.
Wirkmechanismus
Sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate works by binding to the extracellular surface of voltage-gated sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channels, preventing the influx of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate ions into the cell. This inhibition of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channels leads to a decrease in the amplitude and duration of action potentials, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate 2-[(4-morpholinylcarbonothioyl)thio]propanoate depend on the specific cell type and the concentration of the compound used. In neurons, it has been shown to reduce excitability and synaptic transmission, while in muscle cells it can lead to muscle relaxation. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate 2-[(4-morpholinylcarbonothioyl)thio]propanoate is its specificity for sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channels, making it a valuable tool for investigating the function of these channels. However, its potency can also be a limitation, as high concentrations of the compound can lead to non-specific effects on cellular function. Additionally, its use in vivo can be limited by its poor solubility and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate 2-[(4-morpholinylcarbonothioyl)thio]propanoate. One area of interest is its potential use as a therapeutic agent for neurological and muscular disorders. Another direction is the development of more potent and selective sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channel blockers for use in research and clinical settings. Finally, the role of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channels in other physiological processes, such as inflammation and pain, is an area of ongoing investigation.
Synthesemethoden
Sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate can be synthesized by reacting 4-morpholinyl isothiocyanate with 2-bromo-2-methylpropanoic acid in the presence of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate hydroxide. The resulting compound is then purified by recrystallization in ethanol.
Wissenschaftliche Forschungsanwendungen
Sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate has been used in scientific research to study the role of sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channels in various physiological processes. It has been shown to be effective in blocking sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate channels in both neurons and muscle cells, making it a valuable tool for investigating the function of these channels.
Eigenschaften
IUPAC Name |
sodium;2-(morpholine-4-carbothioylsulfanyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S2.Na/c1-6(7(10)11)14-8(13)9-2-4-12-5-3-9;/h6H,2-5H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSBKSQDKVDELC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])SC(=S)N1CCOCC1.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NNaO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(2-hydroxyphenyl)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-3,3-dimethyl-2-butanone](/img/structure/B5195124.png)
![methyl N-[(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinate](/img/structure/B5195131.png)

![3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5195152.png)
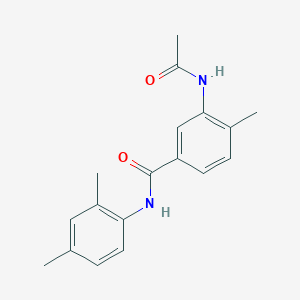
![4-[4-[4-(allyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5195166.png)
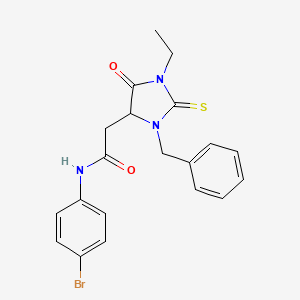
![5-(2,4-dichlorophenyl)-N-[3-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B5195184.png)
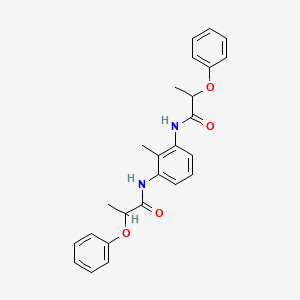
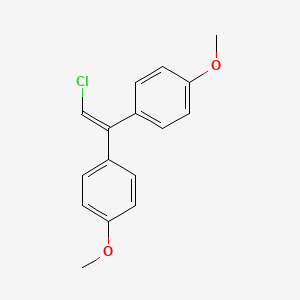
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5195209.png)
![9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid](/img/structure/B5195212.png)
